Caffeine-D3
Overview
Description
Caffeine-D3 is a deuterium-labeled form of caffeine, a natural stimulant commonly found in coffee, tea, chocolate, and other beverages and foods . It is an analytical reference material intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS .
Synthesis Analysis
In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .Molecular Structure Analysis
Caffeine-D3 has a molecular formula of C8H7D3N4O2 . Its formal name is 3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione .Physical And Chemical Properties Analysis
Caffeine-D3 has a density of 1.5±0.1 g/cm^3, a boiling point of 416.8±37.0 °C at 760 mmHg, and an enthalpy of vaporization of 67.0±3.0 kJ/mol .Scientific Research Applications
Dopamine Receptor Availability : Caffeine, commonly consumed for wakefulness and alertness, has been shown to increase the availability of dopamine D2/D3 receptors in the human brain. This increase, particularly in the ventral striatum, is associated with alertness, suggesting that caffeine's arousal effects may be partly due to upregulating D2/D3 receptors (Volkow et al., 2015).
Bone Development : Studies have explored the effects of caffeine and vitamin D3 on bone development. Caffeine intake altered the height of proliferative and hypertrophy zones of epiphyseal cartilage in developing femurs, but this effect was ameliorated by vitamin D3 treatment (Khan et al., 2018).
Cell Calcium Homeostasis : Research indicates multiple effects of caffeine on cell calcium homeostasis. In human B lymphocytes, caffeine inhibits IP3 receptor-mediated Ca2+ release and receptor-initiated Ca2+ influx, suggesting a need for caution in using caffeine as a simple RYR-activator in cellular studies (Sei et al., 2001).
Erythrocyte Membrane Stability : Caffeine has been found to inhibit erythrocyte membrane derangement through its antioxidant activity and by blocking caspase 3 activation, thereby enhancing the transport of endogenously produced CO2 and reducing the production of harmful radicals (Tellone et al., 2012).
Exercise Performance : Caffeine has been shown to improve exercise performance and affect blood markers of lipolysis and oxidative stress in trained men and women (Bloomer et al., 2011).
Neuropharmacological Modulation : Caffeine influences locomotor behavior by modulating the interaction between phosphorylated CaMKIIα and the D3 dopamine receptor in the nucleus accumbens, indicating its role in neuropharmacological processes (Fu et al., 2016).
Neurotoxicity Protection : Caffeine has been shown to modulate oxidative stress, neuroinflammation, and cognitive impairments induced by cadmium, suggesting its potential as a neuroprotective agent against heavy metal-induced neurodegeneration (Khan et al., 2019).
Insulin Sensitivity : Caffeine can decrease insulin sensitivity in humans, possibly due to increased plasma epinephrine levels, highlighting its metabolic effects (Keijzers et al., 2002).
Safety And Hazards
Future Directions
Caffeine, including its deuterated form, continues to be a subject of scientific research. For instance, it has been found that caffeine protects dopaminergic neurons from dopamine-induced neurodegeneration and acts by modulating adenosine receptor-DOP2R interactions . Another study suggests that caffeine could elevate its weak reinforcing effect and even enhance the psychostimulant effect and abuse liability of smokable adulterated psychostimulant drugs .
properties
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514758 | |
Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine-D3 | |
CAS RN |
26351-03-1 | |
Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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